

# Application Notes and Protocols: JNJ-5207852 Solubility and Stability in Solution

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Compound of Interest		
Compound Name:	JNJ-5207852	
Cat. No.:	B1673071	Get Quote

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### **Abstract**

These application notes provide detailed protocols for determining the solubility and stability of **JNJ-5207852**, a potent and selective histamine H3 receptor antagonist. The provided data and methodologies are intended to guide researchers in the proper handling and use of **JNJ-5207852** in various experimental settings. Adherence to these protocols will ensure the accurate and reproducible application of this compound in preclinical and drug development research.

### Introduction

**JNJ-5207852** is a non-imidazole, high-affinity histamine H3 receptor antagonist that has demonstrated wake-promoting effects in animal models.[1][2] Accurate characterization of its solubility and stability in solution is critical for ensuring reliable experimental outcomes in pharmacological and toxicological studies. This document outlines the solubility of **JNJ-5207852** in common laboratory solvents and provides protocols for assessing its stability under various conditions.

## Physicochemical Properties of JNJ-5207852



Property	Value	Reference
Molecular Formula	C20H32N2O (free base)	[3]
C20H32N2O.2HCl (dihydrochloride)	[1]	
Molecular Weight	316.5 g/mol (free base)	[3]
389.4 g/mol (dihydrochloride)	[1]	
CAS Number	398473-34-2 (free base)	 [3][4]
1782228-76-5 (dihydrochloride)	[1][5]	

# **Solubility Data**

The solubility of **JNJ-5207852** can vary depending on whether it is in its free base or salt form (dihydrochloride). The following tables summarize the available solubility data.

Table 1: Solubility of JNJ-5207852 Dihydrochloride

Solvent	Maximum Concentration	Notes	Reference
Water	50 mM (19.47 mg/mL)		[1]
DMSO	20 mM (7.79 mg/mL)	Gentle warming may be required.	[1]

Table 2: Solubility of JNJ-5207852 (Free Base)



Solvent	Maximum Concentration	Notes	Reference
DMSO	5 mg/mL (approx. 15.8 mM)		[3]
77.5 mg/mL (244.88 mM)	Ultrasonic treatment may be necessary. Hygroscopic DMSO can impact solubility.	[4]	
Ethanol	16 mg/mL (approx. 50.5 mM)		[3]
DMF	20 mg/mL (approx. 63.2 mM)		[3]
PBS (pH 7.2)	0.25 mg/mL (approx. 0.79 mM)		[3]

Note on Discrepancies: Differences in reported DMSO solubility may be attributed to the form of the compound (free base vs. dihydrochloride salt) and the experimental conditions used to determine solubility (e.g., temperature, use of sonication). Researchers should verify the solubility for their specific batch and experimental setup.

## **Stability Profile**

The stability of **JNJ-5207852** in solution is a critical factor for ensuring the integrity of experimental results.

#### Storage Recommendations:

- Solid Form: The solid compound should be desiccated at room temperature for short-term storage and stored at -20°C for long-term stability (up to 3 years).[4][5]
- In Solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Repeated freeze-thaw cycles should be avoided.



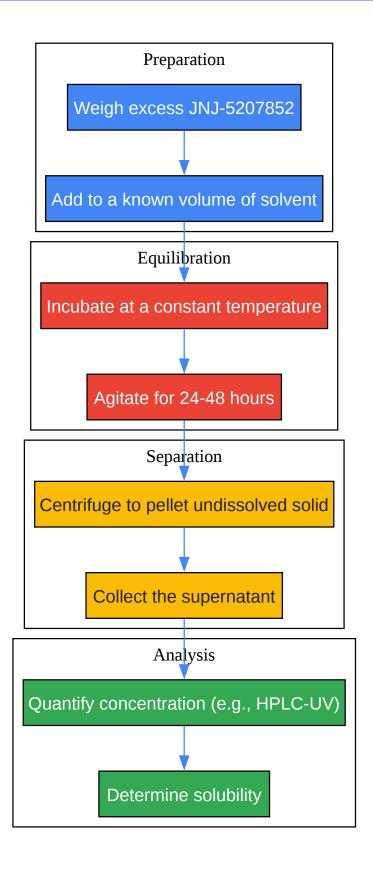
### **Experimental Protocols**

The following protocols provide a framework for determining the solubility and stability of **JNJ-5207852** in a laboratory setting.

### **Protocol for Solubility Determination**

This protocol describes a method for determining the equilibrium solubility of **JNJ-5207852** in a given solvent.





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Caption: Workflow for solubility determination.



#### Materials:

- JNJ-5207852 (solid)
- Selected solvent (e.g., Water, DMSO, Ethanol, PBS)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- HPLC-UV system or other suitable analytical instrument

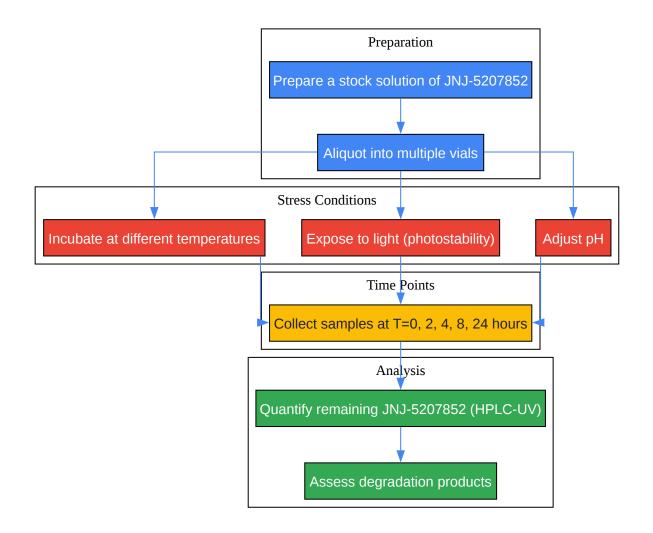
#### Procedure:

- Add an excess amount of solid JNJ-5207852 to a vial.
- Add a known volume of the desired solvent to the vial.
- Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C).
- Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
- Carefully collect the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with an appropriate solvent and quantify the concentration of JNJ-5207852 using a validated analytical method such as HPLC-UV.
- The determined concentration represents the equilibrium solubility of JNJ-5207852 in that solvent at the specified temperature.

### **Protocol for Stability Assessment in Solution**



This protocol outlines a method to evaluate the stability of **JNJ-5207852** in solution under various stress conditions.



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Caption: Experimental workflow for stability assessment.

Materials:



- JNJ-5207852 stock solution (in a relevant solvent)
- Buffers of varying pH (e.g., pH 3, 7, 9)
- Temperature-controlled incubators
- Photostability chamber or light source
- HPLC-UV system

#### Procedure:

- Preparation of Test Samples:
  - Prepare a stock solution of JNJ-5207852 in the desired solvent (e.g., 1 mg/mL in DMSO).
  - For pH stability, dilute the stock solution into buffers of different pH values.
  - Aliquot the solutions into separate vials for each time point and condition.
- Incubation under Stress Conditions:
  - Temperature Stability: Incubate vials at various temperatures (e.g., 4°C, 25°C, 40°C).
  - Photostability: Expose vials to a controlled light source (e.g., ICH-compliant photostability chamber) alongside dark controls wrapped in aluminum foil.
  - pH Stability: Incubate the buffered solutions at a constant temperature (e.g., 25°C).
- Sample Collection and Analysis:
  - At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.
  - Immediately analyze the samples by a stability-indicating HPLC method.
  - Quantify the peak area of the parent JNJ-5207852 and monitor for the appearance of any degradation peaks.
- Data Interpretation:



- Calculate the percentage of JNJ-5207852 remaining at each time point relative to the initial concentration (T=0).
- Plot the percentage remaining versus time to determine the degradation kinetics.

### Conclusion

These application notes provide essential information and protocols for the handling and evaluation of **JNJ-5207852** in a research setting. Understanding the solubility and stability of this compound is paramount for the design of robust and reproducible experiments. Researchers are encouraged to perform their own validation experiments based on their specific experimental conditions.

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